N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide
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Overview
Description
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound is characterized by its complex molecular structure, which includes a piperidine ring, a cyclopentyl group, and a methylsulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2-methylphenyl group, and the attachment of the cyclopentyl and methylsulfanylacetamide groups. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 2-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of Cyclopentyl Group: This can be done through nucleophilic substitution reactions.
Formation of Methylsulfanylacetamide Moiety: This step may involve the use of thiol reagents and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors.
Medicine: Explored for its potential analgesic properties and its effects on pain management.
Industry: Used in the development of new synthetic routes and optimization of industrial processes for fentanyl analogues.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, widely used in medical settings for pain management.
2-Fluoroacrylfentanyl: A fluorinated analogue with similar pharmacological properties.
2-Methylacetylfentanyl: Another analogue with a methyl group at the acetyl position.
Uniqueness
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, efficacy, and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2OS/c1-19-7-3-4-8-21(19)13-16-24-14-11-20(12-15-24)17-25(23(26)18-27-2)22-9-5-6-10-22/h3-4,7-8,20,22H,5-6,9-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNUTJAGPXDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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